N-(3-Bromobenzyl)oxetan-3-amine
Overview
Description
N-(3-Bromobenzyl)oxetan-3-amine is a chemical compound with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.12 g/mol It is characterized by the presence of a bromobenzyl group attached to an oxetane ring, which is further connected to an amine group
Mechanism of Action
Mode of Action
N-(3-Bromobenzyl)oxetan-3-amine is involved in the synthesis of medium-sized heterocycles . The compound undergoes allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . This process is part of a tandem strategy that combines allylic amination and ring-opening of oxetanes .
Biochemical Pathways
The compound is known to participate in the synthesis of medium-sized heterocycles , but the downstream effects of these reactions on biochemical pathways require further investigation.
Result of Action
The compound is involved in the synthesis of medium-sized heterocycles , which could have various implications depending on the specific context and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromobenzyl)oxetan-3-amine typically involves the reaction of 3-bromobenzyl bromide with oxetan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromobenzyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed:
Oxidation: Oxetane derivatives with various functional groups.
Reduction: Benzyl-substituted oxetane amines.
Substitution: Substituted oxetane amines with different nucleophiles.
Scientific Research Applications
N-(3-Bromobenzyl)oxetan-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- N-(3-Chlorobenzyl)oxetan-3-amine
- N-(3-Fluorobenzyl)oxetan-3-amine
- N-(3-Methylbenzyl)oxetan-3-amine
Comparison: N-(3-Bromobenzyl)oxetan-3-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or substituents may not be as effective .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWOYLWYROVTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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